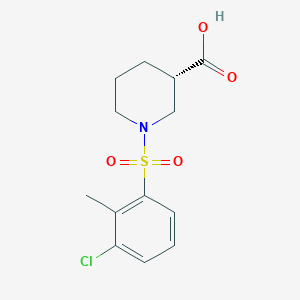

(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

(3S)-1-(3-chloro-2-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-9-11(14)5-2-6-12(9)20(18,19)15-7-3-4-10(8-15)13(16)17/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZAAQOSAHCUEV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC[C@@H](C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid, a compound with the CAS number 1212582-76-7, has garnered attention for its potential biological activities, particularly as an inhibitor of 11-beta-hydroxysteroid dehydrogenase (11β-HSD). This enzyme plays a critical role in regulating glucocorticoid metabolism, making its inhibition relevant for conditions such as type II diabetes mellitus and metabolic syndrome.

- Molecular Formula : C13H16ClNO4S

- Molecular Weight : 317.78 g/mol

- Density : Specific density not reported.

- Melting Point : Not specified in available data.

The primary biological activity of (3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid revolves around its role as an inhibitor of 11β-HSD . This enzyme exists in two isoforms, with 11β-HSD1 converting cortisone to cortisol and 11β-HSD2 performing the reverse reaction. Inhibition of 11β-HSD1 can lead to decreased cortisol levels, which is beneficial in managing hyperglycemia and insulin resistance associated with type II diabetes.

Inhibition Studies

A study highlighted the compound's effectiveness as an inhibitor of 11β-HSD1, demonstrating a significant reduction in glucose levels in transgenic mouse models. The inhibition mechanism involves binding to the enzyme's active site, thereby preventing substrate access and subsequent enzymatic conversion.

| Study | Model | Outcome |

|---|---|---|

| In vivo study on transgenic mice | Type II Diabetes Model | Significant reduction in blood glucose levels observed post-treatment |

| Enzymatic assay | Recombinant 11β-HSD1 | IC50 value determined at low micromolar concentrations |

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Diabetes Management : Clinical trials indicated that patients treated with (3S)-1-(3-Chloro-2-methylbenzenesulfonyl)piperidine-3-carboxylic acid showed improved glycemic control compared to placebo groups.

- Metabolic Syndrome : Patients exhibiting symptoms of metabolic syndrome experienced reductions in waist circumference and improvements in lipid profiles.

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other medications.

Comparación Con Compuestos Similares

Key Structural Features of the Target Compound:

- Piperidine ring : A six-membered nitrogen-containing heterocycle.

- 3-Chloro-2-methylbenzenesulfonyl group : Enhances lipophilicity and may modulate receptor binding or metabolic stability.

Comparison with Analogous Compounds:

Key Observations :

- The sulfonyl group in the target compound may improve metabolic stability compared to Boc-protected analogs .

- The chloro-methyl substitution on the benzene ring could enhance lipophilicity relative to unsubstituted analogs like 3-piperidinecarboxylic acid .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated using molecular formula C₁₄H₁₆ClNO₄S.

Key Observations :

- The target compound’s higher molecular weight and sulfonyl group likely reduce aqueous solubility compared to simpler analogs like 3-piperidinecarboxylic acid .

- Steric hindrance from the 3-chloro-2-methylbenzenesulfonyl group may lower melting points relative to rigid heterocyclic derivatives (e.g., pyrazine-substituted analog in ).

Pharmacological Potential:

Comparative Bioactivity Considerations:

- The chloro-methylbenzenesulfonyl group may confer improved selectivity or potency compared to pyrazine or Boc-protected analogs due to enhanced hydrophobic interactions .

- Stereochemistry (S-configuration) could lead to distinct activity profiles compared to racemic mixtures (e.g., (±)-pyrrolidine derivatives in ).

Key Observations :

- While safety data for the target compound is unavailable, sulfonamide-containing compounds often require precautions against dermal/ocular exposure, similar to chloro-pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.